molecular formula C19H15Cl2N5S B10836491 Triazole derivative 2

Triazole derivative 2

Cat. No.: B10836491
M. Wt: 416.3 g/mol
InChI Key: SMJNWZUHIGQMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazole derivatives represent a significant class of nitrogen-containing heterocyclic compounds that serve as privileged structures in medicinal chemistry and drug discovery . The triazole core is known for its remarkable chemical stability, ability to form hydrogen bonds, and participation in π-π stacking interactions, which allow it to bind effectively to a wide range of biological targets, including enzymes and receptors . Researchers value triazole derivatives for their broad spectrum of pharmacological activities, which include potent antibacterial, antifungal, antiviral, and anticancer properties, making them a highly versatile scaffold for developing novel therapeutic agents . The mechanism of action for many bioactive triazoles, particularly as antifungal agents, involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased cellular permeability and cell death . Beyond antifungals, specific triazole derivatives have been designed to target other critical enzymes, such as dihydrofolate reductase (DHFR) in antibacterial research and DNA gyrase . In anticancer research, triazole-containing hybrids can induce apoptosis and inhibit the proliferation and migration of cancer cells . The common synthetic route for 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high efficiency and regioselectivity . Modern synthetic approaches also employ microwave-assisted techniques to achieve higher yields and shorter reaction times, aligning with green chemistry principles . This product, Triazole derivative 2, is provided as a high-purity compound to support these advanced research applications. It is intended for use in investigative studies in biochemistry, pharmacology, and materials science. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15Cl2N5S

Molecular Weight

416.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C19H15Cl2N5S/c1-12-24-25-19(26(12)16-6-2-5-15(20)17(16)21)23-10-13-4-3-8-22-18(13)14-7-9-27-11-14/h2-9,11H,10H2,1H3,(H,23,25)

InChI Key

SMJNWZUHIGQMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=C(C(=CC=C2)Cl)Cl)NCC3=C(N=CC=C3)C4=CSC=C4

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification of Triazole Derivative 2

Foundational Synthetic Strategies for Triazole Ring Systems

The construction of the triazole ring is the fundamental step in the synthesis of any derivative. The specific arrangement of nitrogen atoms—whether consecutive (1,2,3-triazole) or separated (1,2,4-triazole)—dictates the synthetic approach.

The most prominent method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide (B81097) with an alkyne. This reaction has been significantly refined over the years to improve its efficiency and regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often considered the gold standard of "click chemistry," the CuAAC reaction proceeds rapidly and with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out in a variety of solvents, including aqueous systems, and is tolerant of many functional groups, making it a robust method for complex molecule synthesis.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed version provides access to the 1,5-disubstituted 1,2,3-triazole isomer. This alternative regioselectivity is a powerful tool for creating a diverse library of triazole derivatives.

The choice between these catalytic systems allows for precise control over the substitution pattern of the resulting 1,2,3-triazole ring, which is a critical aspect of designing a specific molecule like Triazole derivative 2.

The synthesis of the 1,2,4-triazole (B32235) ring system relies on different precursors and reaction mechanisms, typically involving the condensation of compounds containing nitrogen-nitrogen bonds.

Pellizzari Reaction: This classical method involves the reaction of an acyl hydrazide with an amide to form the 1,2,4-triazole ring. While historically significant, the reaction often requires high temperatures and can result in moderate yields.

Einhorn–Brunner Reaction: This reaction provides an alternative route through the condensation of hydrazines or their derivatives with diacylamines. It offers a reliable method for accessing N-substituted 1,2,4-triazoles.

Modern Methods: More contemporary approaches often involve the cyclization of amidrazones with various one-carbon sources, such as orthoesters or formic acid. These methods can offer milder reaction conditions and improved yields compared to older techniques.

Development and Optimization of Synthetic Routes for this compound

A classical approach to synthesizing a specific triazole derivative often involves multi-step sequences with conventional heating (e.g., using an oil bath) and standard purification methods like column chromatography. For instance, a common route might involve the initial synthesis of a required azide or alkyne precursor, followed by a catalyzed cycloaddition reaction.

These methods are well-established and reliable but can suffer from drawbacks such as long reaction times, high energy consumption, and the use of volatile organic solvents. Optimization within this framework typically focuses on adjusting parameters like temperature, reaction time, and catalyst loading to maximize yield.

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, lower energy consumption, and use less hazardous materials. These principles have been successfully applied to the synthesis of triazole derivatives. The adoption of techniques like microwave-assisted synthesis represents a significant step forward in achieving these goals. Green approaches also focus on the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods.

In the context of synthesizing this compound, a microwave-assisted CuAAC reaction could offer significant advantages. The table below illustrates a typical comparison between conventional and microwave-assisted synthesis for the formation of a 1,4-disubstituted 1,2,3-triazole.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative 1,2,3-Triazole

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 12 - 24 hours 5 - 15 minutes
Temperature 60 - 80 °C 80 - 120 °C
Yield 75 - 85% 90 - 98%
Energy Consumption High Low

| Solvent | Toluene, THF | Ethanol, Water (often) |

As the data indicates, the microwave-assisted approach not only accelerates the reaction by orders of magnitude but can also lead to higher product yields and allow for the use of greener solvents, making it a highly attractive method for the efficient and sustainable synthesis of this compound.

Advanced and Green Chemistry Approaches in Synthesis

Post-Synthetic Functionalization and Derivatization Strategies for this compound

The functionalization of pre-formed 1,2,3-triazole rings, often termed "post-click" modification, has emerged as a powerful strategy for creating molecular diversity and accessing complex molecular architectures that may be difficult to obtain through direct synthesis. acs.orgacs.org This approach allows for the late-stage introduction of various functional groups onto the stable triazole core. acs.org

Introduction of Diverse Substituents

A variety of methods have been developed for the post-synthetic functionalization of 1,2,3-triazoles. Transition-metal-catalyzed C-H bond activation and annulation is a potent tool for assembling N-containing heterocycles from readily available starting materials. acs.org For example, Rh(III)-mediated C-H activation and annulation has been effectively used to construct diverse fused aromatic ring systems. acs.org

Furthermore, metal-free conditions have also been explored for triazole functionalization. For instance, 5-iodotriazoles can undergo base-catalyzed intramolecular cyclization to form fused triazoles without the need for a metal catalyst. acs.org The versatility of the triazole ring is also demonstrated by its ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of functionalities like phosphonates. beilstein-journals.org

Hybrid Molecule Formation

The 1,2,3-triazole ring is an excellent linker for the construction of hybrid molecules, where it connects two or more different pharmacophores or functional units. nih.gov This strategy is widely employed in medicinal chemistry to develop new therapeutic agents with potentially enhanced or dual activities. The synthesis of these hybrids often utilizes the CuAAC reaction to link an azide-functionalized molecule with an alkyne-functionalized molecule. nih.gov

For example, a series of new quinolone-1,2,3-triazole hybrid derivatives have been designed and synthesized. nih.gov Similarly, chalcone-1,2,3-triazole-azole hybrids have been developed, demonstrating the modularity of this approach in creating complex molecular structures. nih.gov The stability and relative inertness of the triazole linker make it an ideal scaffold for connecting diverse molecular fragments. nih.gov

Structure Activity Relationship Sar and Structural Optimization of Triazole Derivative 2

Elucidation of Structural Elements Influencing Activity

The biological activity of triazole derivatives is dictated by specific structural components. The core 1,2,4-triazole (B32235) or 1,2,3-triazole ring is a critical pharmacophore, primarily due to its ability to coordinate with metal ions, such as the iron atom in the heme group of cytochrome P450 enzymes. ptfarm.pl Beyond the core, several other structural elements are crucial:

Substituents on the Triazole Ring : The nature of the group attached to the triazole nitrogen plays a significant role. For instance, in certain antifungal triazoles, the presence of a 2,4-difluorophenyl group is a recurring feature associated with high potency. ptfarm.pl

Linker Groups : The chain connecting the triazole ring to other parts of the molecule influences flexibility and orientation. In some series, replacing a photoisomerizable diene bridge with a more stable 1,2,3-triazole moiety was explored to improve properties, though it sometimes led to a loss of activity against specific targets like neurofibrillary tangles (NFTs). nih.gov

Peripheral Moieties : The groups at the periphery of the molecule are key for modulating properties like solubility, target selectivity, and potency. For example, in one series of COX-2 inhibitors, the presence of a methoxyphenyl or a phenyl ring with a p-F substituent was found to improve in-vivo activity. rjptonline.org Similarly, for certain antimicrobial agents, both electron-donating and electron-withdrawing groups on an N-phenylacetamide ring were shown to increase inhibitory potential compared to an unsubstituted ring. frontiersin.org The position of substituents is also vital; studies have shown that the placement of methyl or chloro groups on a phenyl ring can drastically alter activity against different bacterial strains. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new derivatives and guiding further synthesis.

Two-dimensional QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological, constitutional, and physicochemical properties. kashanu.ac.ir These models have been successfully applied to various triazole series.

For a set of 1,2,4-triazole-isoniazid conjugates, a 2D-QSAR model was generated using partial least squares (PLS) regression, yielding a statistically significant model (r²=0.8940, q²=0.8197) that correlated antitubercular activity with a thermodynamic descriptor. ijpsonline.com Another study on 1,2,4-triazole derivatives against the dormant stage of Mycobacterium tuberculosis found that descriptors like burden eigen, edge adjacency, van der Waals surface area, and topological charge were predictive of activity. nih.gov Similarly, for anti-pancreatic cancer 1,2,4-triazole derivatives, 2D-QSAR models were developed using multiple linear regression (MLR) and multiple non-linear regression (MNLR), showing good predictive ability. physchemres.org

Table 1: Selected 2D QSAR Models for Triazole Derivatives

Target/Activity Model Type r² (Correlation Coefficient) q² (Cross-validation Coefficient) Key Descriptors Source
Antitubercular PLS 0.8940 0.8197 Thermodynamic (XAMostHydrophilic) ijpsonline.com
Antitubercular MLR/LDA/RF - - Burden eigen, Edge adjacency, vdW area nih.gov
Antifungal (A. Niger) MLR / PLS 0.7632 / 0.7666 - Alignment independent (T_N_Cl_5, etc.) neliti.com
Antibacterial MLR 0.724 - - imist.ma

Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a deeper understanding by analyzing the 3D steric and electrostatic fields of molecules. nanobioletters.com These studies produce contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

In a study of 1,2,3-triazole derivatives as potential fungicides, CoMFA and CoMSIA models were developed. acs.org The CoMFA model indicated that both steric (36.2%) and electrostatic (63.8%) fields influenced bioactivity. The CoMSIA model further highlighted the importance of the electrostatic field (59.0%) and hydrophobic field (27.2%). acs.org For novel triazole antifungal compounds, CoMFA and CoMSIA models showed strong predictive ability (q² of 0.718 and 0.655, respectively) and the resulting 3D contour maps provided clear explanations for the SAR. sioc-journal.cn Similar studies on triazoles as antibacterial agents and COX-2 inhibitors have also successfully used CoMFA and CoMSIA to reveal the importance of hydrogen bond donor/acceptor, steric, and hydrophobic fields for molecular interactions. nih.govbakhtiniada.ru

Table 2: Statistical Validation of 3D QSAR Models for Triazole Derivatives

Target/Activity Model q² (Cross-validation) r² (Correlation) Field Contributions Source
Antibacterial CoMFA / CoMSIA 0.53 / 0.52 0.79 / 0.85 Steric, Electrostatic bakhtiniada.ru
Antifungal CoMFA / CoMSIA 0.718 / 0.655 - Steric, Electrostatic, Hydrophobic, H-bond Acceptor sioc-journal.cn
COX-2 Inhibition CoMFA / CoMSIA - - Steric, Hydrophobic, H-bond Donor/Acceptor nih.gov
Antifungal (R. solani) CoMFA / CoMSIA 0.726 / 0.903 0.997 / 0.998 Steric, Electrostatic, Hydrophobic acs.org

Conformational Analysis and Bioactive Conformations of Triazole Derivative 2

The 3D conformation of a molecule is critical as it dictates how it fits into a biological target's binding site. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), aims to identify the most stable and biologically relevant conformations.

Studies on bi-1,2,3-triazole compounds have used DFT to scan the potential energy surface, identifying multiple stable conformers. ekb.eg For iminosugars linked to 1,2,3-triazoles, 1H NMR spectroscopy and DFT studies were used to determine the preferred chair conformations (4C1 or 1C4), which are known to be key for their glycosidase inhibition activity. acs.org Theoretical studies on 1,2,4-triazole-3-thiol derivatives have also been conducted to understand their tautomeric conformations and spatial arrangements, which can influence receptor activity. researchgate.netufms.br Molecular docking experiments can further help identify the bioactive conformation by simulating the binding of the ligand to its target protein, as shown in studies of triazoles targeting fungal CYP51. ptfarm.pl

Impact of Electronic and Steric Effects of Substituents on Activity Profiles

The electronic properties (electron-donating or electron-withdrawing nature) and steric properties (size and shape) of substituents have a profound impact on the activity of triazole derivatives.

Electronic Effects : The introduction of electron-withdrawing groups is often favorable for activity. asianpubs.org For example, in a series of theophylline-1,2,4-triazole hybrids, a chloro group (electron-withdrawing) at the para-position of an acetanilide (B955) aryl ring resulted in the most potent compound for serine protease inhibition. frontiersin.org Conversely, in other series, electron-donating groups like methyl (CH3) can also enhance activity, demonstrating that the optimal electronic properties are target-specific. frontiersin.orgtandfonline.com

Steric Effects : The size and position of substituents are crucial. For some COX-2 inhibitors, the steric properties of the C-3 thio or alkylthio substituent on the triazole ring were found to be critical for selectivity and potency. rjptonline.org In another series, it was noted that while substitutions on a benzyl (B1604629) ring were generally beneficial, the 3rd position should remain unsubstituted for optimal activity. rjptonline.org The length of a carbon chain linking different parts of the molecule can also be a determining factor, with increased length sometimes leading to reduced activity. tandfonline.com

SAR analysis often reveals complex interplay. For instance, in one series, both electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) on a benzene (B151609) ring were more effective than an unsubstituted ring, indicating that substitution itself, rather than a specific electronic effect, was key for improving activity. tandfonline.com

Chemoinformatic and Cheminformatic Approaches in SAR

Cheminformatics encompasses a wide range of computational techniques used to support drug discovery, including QSAR, pharmacophore modeling, and molecular docking. kashanu.ac.ir These approaches are integral to understanding the SAR of triazole derivatives.

Pharmacophore modeling identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Such models have been developed for triazole-bearing compounds to define the requirements for COX-2 inhibition and for antifungal activity. ptfarm.plnih.gov Molecular docking is used to predict the binding orientation of a molecule within a target's active site, providing insights into key interactions. bakhtiniada.ruresearchgate.net This technique has been widely applied to triazole derivatives to understand their mechanism of action against targets like bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase. bakhtiniada.runih.gov

These computational tools, combined with synthetic efforts, create a powerful feedback loop for rational drug design. They allow for the virtual screening of compound libraries, the prediction of activity for novel structures, and the generation of hypotheses about SAR that can be tested experimentally. nih.govnih.gov

Mechanistic Investigations of Triazole Derivative 2 S Interactions in Biological and Chemical Systems

Molecular Target Identification and Validation

The biological activity of triazole derivatives stems from their ability to interact with a wide array of molecular targets. These interactions are defined by the specific structural features of each derivative, which dictate their binding affinity and selectivity. Investigations have focused on identifying and validating these targets, which primarily include enzymes, cellular receptors, and nucleic acids.

Enzyme Inhibition Mechanisms

CYP51 (Lanosterol 14α-demethylase)

Triazole derivatives are renowned for their antifungal activity, which they exert by inhibiting CYP51, a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net The mechanism involves the heterocyclic nitrogen atom (N-4 of the 1,2,4-triazole (B32235) ring or N-3 of the 1,2,3-triazole ring) binding to the heme iron atom within the active site of CYP51. frontiersin.orgrjptonline.org This interaction blocks the demethylation of lanosterol (B1674476), disrupting ergosterol production and leading to altered membrane fluidity and fungal cell death. researchgate.netfrontiersin.org Molecular dynamics simulations show that triazole inhibitors stabilize within the binding cavity of CYP51 in a similar binding pattern, where the triazole ring is positioned above the heme, and hydrophobic interactions are the primary driving force for binding. frontiersin.org

Thymidine (B127349) Phosphorylase (TP)

Thymidine phosphorylase is overexpressed in many solid tumors and is involved in angiogenesis and tumor growth, making it a key target for anticancer drugs. bohrium.comscienceopen.com Several series of 1,2,4-triazole derivatives have been identified as inhibitors of this enzyme. bohrium.comscienceopen.com For instance, a series of bis-1,2,4-triazoles were synthesized and evaluated, with one derivative (referred to as compound 2) showing the highest inhibitory activity with an IC50 value of 28.74 ± 0.59 μM. dovepress.com Molecular docking studies suggest these compounds interact with active site residues through π-π stacking, hydrogen bonding, and thiolate interactions. bohrium.com

Prostaglandin (B15479496) Synthase (Cyclooxygenase - COX-1 and COX-2)

Triazole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis and the inflammatory response. minia.edu.egtandfonline.com Many derivatives show selective inhibition of COX-2, the isoform induced during inflammation, which is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. minia.edu.eg For example, a series of 1,2,4-triazole derivatives showed remarkable selectivity towards human COX-2, with some compounds having selectivity indices over 600. minia.edu.eg Docking studies indicate that the triazole ring and its substituents fit into the COX active site, with some derivatives forming hydrogen bonds with key residues like Tyr355 and Arg120. tandfonline.comnih.gov A diaryltriazole derivative, compound 15a, exhibited potent COX-2 inhibition with an IC50 of 0.002 μM, which was superior to the reference drug celecoxib. najah.edu

Xanthine Oxidase (XO)

Xanthine oxidase is the rate-limiting enzyme in purine (B94841) catabolism that produces uric acid; its inhibition is a primary strategy for treating gout and hyperuricemia. frontiersin.org Numerous triazole-based scaffolds have been developed as XO inhibitors. nih.gov A series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were evaluated, with compound 9m emerging as a highly effective inhibitor with an IC50 value of 0.70 μM, making it about 14 times more potent than the standard drug allopurinol. nih.gov Molecular docking and dynamics studies confirmed its binding mode within the XO active site. nih.gov Other studies on 1,4-disubstituted-1,2,3-triazoles found that derivatives containing a ketone moiety showed higher activity against XO. thesciencein.org

Serine Protease

Serine proteases are a large class of enzymes involved in diverse physiological processes, and their dysregulation is linked to various diseases, including cancer. ijprajournal.com The 1,2,4-triazole ring is a key component in several serine protease inhibitors. nih.gov A series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides were synthesized and tested against HCV serine protease. frontiersin.org One derivative, compound 4c, which features a 4-chlorophenyl ring, showed significantly higher inhibitory activity (IC50 = 0.015 ± 0.25 mg) than the reference drug ribavirin. nih.govfrontiersin.org Additionally, 1,2,3-triazole ureas have been shown to act as irreversible inhibitors of serine hydrolases by carbamoylating the catalytic serine residue. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that has become a significant target in cancer immunotherapy due to its role in immune suppression. nih.govcncb.ac.cn Triazole derivatives have been designed to inhibit IDO1 by interacting with the heme iron in the enzyme's active site. nih.gov In one study, a series of compounds with urea (B33335) and 1,2,3-triazole structures were designed, leading to the discovery of compound 3a with an IC50 value of 0.75 μM. nih.govnih.gov Molecular docking showed the 1,2,3-triazolyl group positioned above the heme, with a distance of 3.33 Å from the central ferrous ion. nih.gov Another study on icotinib-linked 1,2,3-triazole derivatives identified a compound with an IC50 of 0.37 μM. cncb.ac.cnfrontiersin.org

Enzyme TargetTriazole Derivative ExampleInhibitory Concentration (IC50)Reference CompoundReference IC50
Xanthine OxidaseCompound 9m (4-(phenoxymethyl)-1H-1,2,3-triazole)0.70 µMAllopurinol~9.8 µM nih.gov
IDO1Compound 3a (urea/1,2,3-triazole structure)0.75 µM-- nih.govnih.gov
IDO1Icotinib-1,2,3-triazole derivative0.37 µM-- cncb.ac.cnfrontiersin.org
Thymidine PhosphorylaseCompound 2 (bis-1,2,4-triazole)28.74 ± 0.59 µM7-Deazaxanthine38.68 ± 4.42 µM bohrium.comdovepress.com
Serine Protease (HCV)Compound 4c (theophylline-1,2,4-triazole)0.015 ± 0.25 mgRibavirin0.165 ± 0.053 mg nih.govfrontiersin.org
COX-2Compound 15a (diaryltriazole)0.002 µMCelecoxib- najah.edu
COX-2Compound 5 (1,2,4-triazole with halogen)0.018 µMCelecoxib0.05 µM mdpi.com

Receptor Binding Studies

Triazole derivatives have been designed and evaluated as ligands for various cellular receptors. For instance, new series of 1,2,4-triazoles were synthesized and tested for their ability to bind to human endothelin (ETA and ETB) receptors, with some compounds showing affinity in the micromolar range. researchgate.net In another study, 1,2,3-triazole derivatives were screened for activity at cannabinoid receptors. researchgate.net Two compounds, designated 6 and 11, were identified as novel and highly selective agonists for the cannabinoid receptor type 2 (CB2), with Ki values of 105.3 ± 22.6 nM and 116.4 ± 19.5 nM, respectively, and showed no binding affinity for CB1 receptors. researchgate.net Molecular modeling indicated these compounds fit well into the CB2 active site, forming strong hydrophobic interactions. researchgate.net

Interactions with Nucleic Acids and Proteins

The planar structure of the triazole ring, often as part of a larger, rigid molecular framework, allows these derivatives to interact with biomacromolecules like nucleic acids and proteins. mdpi.com Some triazole derivatives have been shown to possess DNA-binding affinity. mdpi.com For example, certain 1,2,3-triazole-fused compounds were found to arrest the cell cycle and induce apoptosis, with their mechanism attributed to DNA binding. mdpi.com In another example, gefitinib-conjugated 1,2,3-triazole derivatives were developed, and molecular docking confirmed that the triazole ring could form hydrogen bonds with key amino acid residues (Met769, Gly772, and Leu694) in the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a protein kinase. mdpi.combohrium.com

Cellular Pathway Modulation Studies

Triazole derivatives can modulate critical cellular pathways, leading to effects such as cell cycle arrest and apoptosis, which are particularly relevant in the context of anticancer research.

Studies on 1,2,3-triazole derivatives have demonstrated their ability to influence cell cycle progression. For example, a gefitinib-conjugated derivative, compound 4, was shown to inhibit the growth of HepG2 liver cancer cells by causing cell cycle arrest in the G2/M phase. mdpi.com Another derivative, compound 2, induced cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. mdpi.com Similarly, a pyrrolidine-based 1,2,3-triazole derivative known as P6 was found to arrest Candida auris cells in the S-phase in a concentration-dependent manner. nih.gov

The induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer triazole compounds. The andrographolide-based triazole derivative 12 was shown to induce apoptosis in pancreatic cancer cells in a concentration-dependent manner. mdpi.com In another study, a screen of 1,2,3-triazole derivatives in an HTLV-1-infected T-cell line found that four compounds (05, 06, 22, and 25) promoted significant activation of effector caspase-3/7, a key step in the apoptotic cascade. ucl.ac.uk

Fundamental Chemical Reactivity and Catalytic Properties

The 1,2,3-triazole ring, often synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is noted for its high chemical stability. nih.govnih.gov This stability makes it a reliable scaffold in medicinal chemistry, as it is generally resistant to metabolic degradation, hydrolysis, and oxidation. The triazole ring itself is electron-rich and can participate in various non-covalent interactions, including hydrogen bonding (acting as an acceptor) and π-stacking, which are crucial for its biological activities. frontiersin.org While not typically known for inherent catalytic properties, the triazole moiety is a privileged structure used to link different pharmacophores, allowing for the creation of bifunctional or hybrid molecules with novel or enhanced activities. nih.govacs.org

Antifibrinolytic Mechanism of Action Studies

Fibrinolysis is the enzymatic breakdown of fibrin (B1330869) in blood clots, a process primarily carried out by the serine protease plasmin. nih.gov Antifibrinolytic drugs act by inhibiting this process. A new family of 1,2,3-triazole derivatives has been identified as potent antifibrinolytic agents. mdpi.comnih.gov These compounds, like the clinically used drug tranexamic acid (TXA), are thought to act on the lysine-binding sites (LBS) of plasminogen, the inactive precursor of plasmin. nih.govmdpi.com By binding to the LBS, these triazole derivatives prevent plasminogen from binding to fibrin, which in turn inhibits its activation to plasmin and slows down clot degradation. nih.govmdpi.com

Investigation of Eosinophil Survival Inhibition

Research into the mechanism of action for the potent eosinophilia inhibitor, Triazole derivative 2, has revealed specific interactions with pathways that govern the lifecycle of eosinophils. nih.govacs.org Eosinophils are key cells involved in the pathogenesis of certain inflammatory conditions, and their accumulation in tissues is a characteristic feature. acs.org The survival and activation of these cells are promoted by various mediators, including cytokines and lipid mediators.

Extensive studies on this compound, also identified as compound 23c or GCC-AP0341, have shown that its primary mechanism for inhibiting eosinophilia involves the direct suppression of eosinophil survival. nih.govacs.org Specifically, the compound was found to inhibit the survival of eosinophils that is induced by Interleukin-5 (IL-5). nih.govacs.org IL-5 is a critical cytokine known to prolong the lifespan of eosinophils by preventing their programmed cell death (apoptosis), which is a key factor in the development of tissue eosinophilia. uliege.be

To further elucidate the specificity of this mechanism, the effects of this compound were tested against other pathways known to activate eosinophils. The research demonstrated that the compound had little to no inhibitory effect on responses induced by leukotriene D4 (LTD4) or platelet-activating factor (PAF). nih.govacs.org This selectivity suggests that this compound does not act as a general anti-inflammatory or broad-spectrum inhibitor of eosinophil activation. Instead, its action is targeted toward the IL-5-dependent survival pathway. acs.org

The focused nature of this inhibition points to a novel mechanism of action that distinguishes it from other agents. acs.org These findings underscore the compound's specific interference with the IL-5 signaling cascade that promotes eosinophil survival. nih.gov

Table 1: Effect of this compound on Eosinophil Responses to Various Mediators

The following table summarizes the observed effects of this compound on eosinophil functions stimulated by different biological mediators.

MediatorEosinophil ResponseObserved Effect of this compoundReference
Interleukin-5 (IL-5)SurvivalInhibited nih.gov, acs.org
Leukotriene D4 (LTD4)Activation/ResponseLittle to no effect nih.gov, acs.org
Platelet-activating factor (PAF)Activation/ResponseLittle to no effect nih.gov, acs.org

Advanced Spectroscopic and Analytical Characterization for Research on Triazole Derivative 2

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular structure of Triazole derivative 2.

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For different compounds designated as this compound, ¹H and ¹³C NMR spectra provide unique fingerprints of their structures. mdpi.comiapchem.org

In one study, the ¹H NMR spectrum for a specific this compound, identified as 2-Ethynyl-6-(1-phenyl-1H- nih.govacs.orgajchem-a.comtriazol-4-yl)-pyrazine, showed distinct signals corresponding to its aromatic and alkynyl protons. acs.org The aromatic proton of the triazole ring appeared as a singlet at δ = 9.48–9.40 ppm, while protons of the pyrazine (B50134) ring were observed as two singlets between δ = 8.73–8.16 ppm. acs.org The ¹³C{¹H} NMR spectrum further confirmed the structure with signals corresponding to the carbon atoms of the triazole, pyrazine, and phenyl rings. acs.org For another derivative, the ¹H NMR confirmed the presence of substituted phenyl and CH2 protons. ekb.eg

Table 1: Representative NMR Data for a Specific this compound Data corresponds to 2-Ethynyl-6-(1-phenyl-1H- nih.govacs.orgajchem-a.comtriazol-4-yl)-pyrazine. acs.org

SpectrumChemical Shift (δ ppm)Assignment
¹H NMR 9.48 (s, 1H)Ar-H (Triazole ring)
8.73 (s, 1H)Ar-H (Pyrazine ring)
8.70 (s, 1H)Ar-H (Pyrazine ring)
7.85–7.83 (m, 2H)Ar-H
7.61–7.58 (m, 2H)Ar-H
7.57–7.49 (m, 1H)Ar-H
3.42 (s, 1H)C≡C–H
¹³C{¹H} NMR 146.7, 145.9, 145.3, 141.0, 138.0, 136.7, 129.9, 129.2, 121.4, 120.5, 81.2, 80.0Aromatic and Alkynyl Carbons

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The chemical structure of various compounds named this compound has been confirmed through IR analysis. mdpi.com For 2-Ethynyl-6-(1-phenyl-1H- nih.govacs.orgajchem-a.comtriazol-4-yl)-pyrazine (designated as compound 2), the FTIR spectrum displayed characteristic absorption bands for C≡C and Csp–H functional groups in the ranges of 2206–2123 cm⁻¹ and 3210–3245 cm⁻¹, respectively. acs.org Another report on a different this compound showed a strong absorption band at 1741 cm⁻¹ corresponding to a carbonyl group of an ester. nahrainuniv.edu.iq

Table 2: Key IR Absorption Bands for a Specific this compound Data corresponds to 2-Ethynyl-6-(1-phenyl-1H- nih.govacs.orgajchem-a.comtriazol-4-yl)-pyrazine. acs.org

Wavenumber (cm⁻¹)Functional Group
3240Csp–H Stretch
2109C≡C Stretch
1590, 1501, 1456C=C Aromatic Stretch
1232, 1158, 1042C-N Stretch
873, 839, 750C-H Bending

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) has been crucial in confirming the structure of this compound. mdpi.com For one derivative, the HRMS (ESI) data showed a found mass of 248.0934 for [M + H]⁺, which was in close agreement with the calculated mass of 248.0931 for the formula C₁₄H₉N₅. acs.org

Electron ionisation mass spectra of another polyheterocyclic Triazole derivative #2 revealed a pronounced aromatic character with an intense molecular ion peak. itim-cj.ro The fragmentation pattern of this compound showed a base peak at M = 354 and a main fragment ion at m/z 251, produced by the fragmentation of the phenylthiazole ring. itim-cj.ro

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance, providing information about electronic transitions and conjugation within the molecule. For a selenoalkenyl-substituted phenyl-triazole, designated as derivative 2, the UV/vis absorption spectrum was recorded in tetrahydrofuran. rsc.orgrsc.org The analysis revealed an absorption onset at 332 nm, corresponding to an optical bandgap of 3.73 eV. rsc.orgrsc.org In other research, UV-Vis spectroscopy was used to monitor the formation of selenium nanoparticles conjugated with a triazole derivative. iapchem.org

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of a phenyl-substituted triazole derivative, 2b, was determined in a complex with the enzyme smHDAC8, revealing that the inhibitor binds in the active site in a straight conformation. nih.gov The analysis showed that the triazole moiety of 2b forms a weak hydrogen bond and an aromatic interaction with specific residues in the enzyme's active site. nih.gov

In another study, a different this compound was found to be isostructural with an isoxazole (B147169) compound (3), with both crystallizing in the P212121 Sohncke space group. rsc.orgrsc.orgscienceopen.com This arrangement indicates that the crystals are composed of only one enantiomorph. rsc.orgscienceopen.com The molecular geometry determined by X-ray diffraction showed that the phenyl and triazole rings are coplanar. rsc.orgscienceopen.com Furthermore, the crystal structure of the catalytic domain of matrix metalloproteinase (MMP)-13 complexed with a this compound has been deposited in the Protein Data Bank under the accession code 5B5O. rcsb.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity verification of synthesized compounds like this compound.

Column chromatography is a widely used method for purification. One this compound was purified by column chromatography on silica (B1680970) gel using a mobile phase of 20% ethyl acetate (B1210297) in hexane. acs.org Another derivative was purified on a silica gel (SiO₂) column with a chloroform:ethanol (15:1, v/v) mixture as the eluent. mdpi.com

High-performance liquid chromatography (HPLC) is employed for the quantitative determination of product purity. nih.gov A specific method for a phenyl-substituted triazole derivative 2b involved a LiChrospher® 60 RP-select B column with a flow rate of 1.00 mL/min and UV detection at λ=210 nm. nih.gov The mobile phase consisted of a gradient of water and acetonitrile, both containing 0.05% (V/V) trifluoroacetic acid. nih.gov Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions during the synthesis of this compound. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) within a synthesized compound. This analysis provides a direct assessment of a molecule's empirical formula. For novel triazole derivatives, the experimentally determined percentages of these elements are compared against the theoretically calculated values based on the expected molecular structure. A close correlation between the found and calculated values serves as primary evidence for the successful synthesis and purity of the compound. bohrium.comdergipark.org.tr

The structures of newly synthesized triazole compounds are routinely verified using this method, often in conjunction with spectroscopic techniques like IR, ¹H-NMR, and ¹³C-NMR. dergipark.org.trmdpi.com For instance, research on various 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives confirms their structures by comparing the calculated and found elemental percentages. mdpi.com In one study, the synthesis of a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives involved confirming the proposed structures through elemental analysis, which showed strong agreement with theoretical compositions. dergipark.org.tr Similarly, the characterization of a 1,2,3-triazole derivative involved elemental analysis that validated the proposed formula of C₂₂H₁₃N₅S. mdpi.com

Below is a representative table showcasing the kind of data obtained from elemental analysis for a synthesized triazole derivative. The close match between the calculated and found percentages confirms the compound's composition.

Table 1: Elemental Analysis Data for a Representative Triazole Derivative (Note: Data is representative of typical findings for triazole derivatives)

ElementCalculated (%)Found (%)
Carbon (C)62.5462.71
Hydrogen (H)3.593.52
Nitrogen (N)15.3315.41
Sulfur (S)8.788.14

This interactive table is based on data presented for a chloro-substituted phenyl-triazole-thiol derivative. dergipark.org.tr

Electrochemical Characterization in Research Applications

Triazole derivatives are extensively investigated for various applications, notably as effective corrosion inhibitors for metals and alloys in acidic environments. nih.govtandfonline.com Electrochemical characterization techniques are central to evaluating their performance and understanding the mechanism of inhibition. The key methods employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). bohrium.comacs.orgbohrium.com

Potentiodynamic Polarization (PDP): This technique involves polarizing the metal electrode and measuring the resulting current to determine key corrosion parameters. The data, presented as Tafel plots, reveal the corrosion potential (Ecorr) and corrosion current density (icorr). scispace.comsci-hub.se The addition of a triazole inhibitor typically causes a significant decrease in the corrosion current density. scispace.com The shift in Ecorr helps to classify the inhibitor as anodic, cathodic, or mixed-type. Many triazole derivatives, including 5-hexylsulfanyl-1,2,4-triazole (HST) and others, have been identified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. bohrium.com The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor on the metal surface. acs.org The data is often visualized as Nyquist plots. For an uninhibited metal in an acid solution, the plot typically shows a single semicircle. In the presence of an effective triazole inhibitor, the diameter of this semicircle increases significantly, indicating an increase in the charge transfer resistance (Rct) and thus, enhanced corrosion protection. bohrium.comsci-hub.se This increase in Rct is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. bohrium.com Studies on various triazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, as determined by EIS measurements. nih.govtandfonline.comrsc.org

The research findings for numerous triazole derivatives consistently show that their effectiveness as corrosion inhibitors increases with concentration. bohrium.combohrium.com The adsorption of these molecules on the metal surface is a key aspect of their function, and this interaction can be either physical, chemical (chemisorption), or a combination of both. nih.govrsc.org

The table below summarizes typical electrochemical data obtained from potentiodynamic polarization studies of a triazole derivative acting as a corrosion inhibitor for steel in a 1.0 M HCl solution.

Table 2: Potentiodynamic Polarization Parameters for a Triazole Derivative (Note: Data is representative of typical findings for triazole derivatives at varying concentrations)

Inhibitor Conc. (M)Ecorr (mV vs. Ag/AgCl)icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank-4751050-
1.0 x 10⁻⁶-49014786.0
1.0 x 10⁻⁵-4968492.0
1.0 x 10⁻⁴-5054296.0
1.0 x 10⁻³-5123197.0

This interactive table is based on data presented for the triazole derivative 5-hexylsulfanyl-1,2,4-triazole (HST). bohrium.com

Theoretical and Computational Chemistry Studies of Triazole Derivative 2

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of molecules. irjweb.comnih.gov DFT methods have been successfully applied to various triazole derivatives to understand their reactivity and stability. nih.govtubitak.gov.trcumhuriyet.edu.tr

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them (ΔE), are fundamental to understanding its chemical reactivity and kinetic stability. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests a higher reactivity and a potential for charge transfer interactions within the molecule. irjweb.comfrontiersin.org

For a specific triazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, DFT calculations with the B3LYP/6–311++G(d,p) basis set yielded the following electronic parameters: irjweb.com

ParameterValue (eV)
EHOMO-4.6885
ELUMO-2.1660
Energy Gap (ΔE)-2.5224
Ionization Potential (I)4.6885
Electron Affinity (A)2.1660
Electronegativity (χ)-3.4272
Global Hardness (η)3.4272
Chemical Potential (µ)1.2612
Chemical Softness (α)0.1982
Global Electrophilicity Index (ω)2.3282

Table 1: Calculated Electronic Properties of a Triazole Derivative. irjweb.com

The analysis of HOMO and LUMO topologies reveals the distribution of electron density. For instance, in some 2H-benzo[d] Current time information in JP.ekb.egtandfonline.comtriazole derivatives, the HOMO is located on the arylalkynyl fragment, while the LUMO is centered on the benzotriazole (B28993) core, indicating an intramolecular charge transfer (ICT) character for the HOMO-LUMO transition. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. irjweb.com These maps help in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. irjweb.comfrontiersin.org The MEP surface displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. irjweb.com Green areas indicate regions with near-zero potential.

For the nitro-substituted triazole derivative 2, the MEP map is similar to that of ribavirin, indicating comparable hydrogen bonding capacities. nih.gov In a study on N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, the MEP map, generated using the B3LYP/6-311G(d,p) method, showed negative electrostatic potentials around the nitrogen atoms, highlighting them as potential sites for interaction. irjweb.com

Fukui and Parr Functions for Reactivity Site Prediction

Fukui functions and Parr functions are conceptual DFT-based reactivity descriptors that help in predicting the most reactive sites within a molecule for nucleophilic and electrophilic attacks. icrc.ac.irfrontiersin.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. semanticscholar.org

The condensed Fukui functions (fk+ and fk-) are used to identify specific atomic sites prone to attack. A higher value of fk+ at an atomic site suggests it is more susceptible to nucleophilic attack, while a higher fk- value indicates a site more prone to electrophilic attack. semanticscholar.org Similarly, the electrophilic Pk+ and nucleophilic Pk- Parr functions provide a precise method for analyzing local reactivity in polar reactions. frontiersin.org These functions have been used to analyze the reactivity of various triazole derivatives, confirming the sites for electrophilic and nucleophilic interactions. icrc.ac.irsemanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comd-nb.info This method is widely employed in drug discovery to understand the binding modes and affinities of potential drug candidates. ekb.egmdpi.com

In studies involving triazole derivatives, molecular docking has been used to investigate their interactions with various biological targets. For instance, docking studies of 1,2,4-triazole (B32235) derivatives with DNA gyrase, a bacterial enzyme, revealed significant binding affinities, suggesting their potential as anti-tubercular agents. ekb.eg One particular compound in a study showed a prominent binding affinity of -12.3 kcal/mol. ekb.eg

Similarly, docking simulations of 1,2,3-triazole incorporated oxazolo[5,4-d]pyrimidine (B1261902) derivatives with human topoisomerase IIβ protein showed binding energies of -5.7 and -5.8 kcal/mol for the most potent compounds. tandfonline.com In another study on triazole derivatives as potential anti-gout inhibitors, docking scores of -7.22 kcal/mol and -8.36 kcal/mol were observed for two compounds with the target enzyme, indicating substantial affinity. frontiersin.org These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.orgpensoft.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide insights into the dynamic stability of ligand-receptor complexes and the conformational changes that may occur over time. tandfonline.comtandfonline.com

MD simulations have been performed on various triazole derivatives to assess the stability of their complexes with biological targets. For example, 500 ns MD simulations were carried out to study the binding of triazole-based compounds to tankyrase enzymes, revealing that certain derivatives form more stable complexes than others. tandfonline.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. tandfonline.com

In a study of triazole derivatives as potential anti-gout inhibitors, a 100 ns MD simulation showed that one of the docked complexes remained highly stable throughout the simulation. frontiersin.org Similarly, MD simulations of newly designed α-glucosidase inhibitors based on a triazole scaffold were conducted to evaluate the stability of the ligand-enzyme complexes. mdpi.com These simulations are crucial for validating the results of molecular docking and for providing a more dynamic picture of the ligand-target interactions. nih.govresearchgate.net

Prediction of Physicochemical Descriptors and Drug-like Properties (computational methodology only)

Computational methods are widely used to predict the physicochemical properties and drug-like characteristics of new chemical entities. physchemres.orgnih.gov These predictions are essential in the early stages of drug discovery to assess the potential of a compound to be developed into a drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a compound to its biological activity using calculated molecular descriptors. physchemres.orgtandfonline.com These descriptors can include constitutional, topological, geometrical, and electronic properties of the molecule. physchemres.org

For triazole derivatives, QSAR models have been developed to predict their activity against various targets. ekb.egtandfonline.com For example, a QSAR model for 1,2,3-triazole-pyrimidine derivatives against a human gastric cancer cell line was developed using molecular descriptors calculated by DFT. nih.gov The selection of descriptors is often performed using techniques like multiple linear regression (MLR) and genetic function approximation. d-nb.info

In addition to QSAR, computational methods are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.orgtandfonline.com For instance, virtual screening of 1,2,4-triazole analogues was performed based on their ADMET properties, and compounds that complied with Lipinski's rule of five were selected for further studies. tandfonline.com These computational predictions help in prioritizing compounds with favorable drug-like profiles for further experimental investigation. frontiersin.org

Exploration of Research Applications Beyond Medicinal Chemistry Excluding Clinical Human Trials

Applications in Agrochemical Research

Triazole derivatives have been extensively investigated for their potential in agriculture, demonstrating a broad spectrum of activities that are beneficial for crop protection and growth enhancement. rjptonline.org These compounds are recognized for their systemic properties, allowing them to be absorbed and translocated within plants, providing comprehensive protection. indexcopernicus.com

Fungicidal Activity and Mechanism in Plant Pathogens

A significant area of research for triazole derivatives is their potent fungicidal activity against a wide range of plant pathogens. informahealthcare.comnih.gov These compounds are effective against economically important fungal diseases such as powdery mildew, rusts, and smuts. indexcopernicus.com

The primary mechanism of action for triazole fungicides is the inhibition of ergosterol (B1671047) biosynthesis in fungi. rjptonline.org Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. rjptonline.org Specifically, triazoles target and inhibit the enzyme lanosterol-14-alpha-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway. rjptonline.orgresearchgate.net

Research has demonstrated the efficacy of various triazole derivatives against specific plant pathogens. For instance, studies have shown strong in vitro and in vivo fungicidal activity of certain substituted 3-benzylmercapto-1,2,4-triazol derivatives against pathogens like Botryosohaeria dothidea, Phomopsis sp., and Botrytis cinerea. informahealthcare.comnih.gov Some derivatives have even shown better efficacy against rice blast (Pyricularia oryzae) than existing treatments. nih.gov

Interactive Table: Fungicidal Activity of Selected Triazole Derivatives

Compound/Derivative Target Pathogen(s) Observed Efficacy Reference
Substituted 3-benzylmercapto-1,2,4-triazol derivatives Botryosohaeria dothidea, Phomopsis sp., Botrytis cinerea Strong in vitro and in vivo activity informahealthcare.comnih.gov
Compounds 8b, 8c, and 8h Rice blast (Pyricularia oryzae) Better efficacy than PCA nih.gov
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, Botrytis cinerea Broad-spectrum antifungal activity with low EC50 values researchgate.net

Herbicidal and Insecticidal Properties

Beyond their fungicidal action, research has explored the potential of triazole derivatives as both herbicides and insecticides. rjptonline.org

Herbicidal Activity: Certain 1,2,4-triazole (B32235) derivatives have demonstrated herbicidal properties. researchgate.netbohrium.com For example, a series of triazole derivatives containing a pyrazole (B372694) moiety showed moderate herbicidal activity against lettuce and bentgrass. researchgate.net Specifically, compounds designated as 6f and 6g in one study exhibited the highest inhibitory activity at 80%. researchgate.net Another study on novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl, and pyrimidine (B1678525) moieties found that many of the synthesized compounds had moderate to good herbicidal activities against various monocotyledonous and dicotyledonous weeds. bohrium.com Compound (Ⅳ-8) from this series showed 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L−1. bohrium.com The mechanism of herbicidal action for some triazolylpyrimidine compounds involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. bohrium.com

Insecticidal Properties: The insecticidal potential of triazole derivatives is also an active area of research. bohrium.comresearchgate.net A novel series of amidine derivatives with a 1,2,4-triazole moiety showed activity against Aphis gossypii (cotton aphid). bohrium.com Structure-activity relationship (SAR) studies indicated that compounds with larger alkyl groups as substituents had better bioassay results. bohrium.com Another study synthesized eight novel 1,2,4-triazole derivatives and reported their insecticidal activities, noting that temperature played a significant role in the yield of the target compounds. rjptonline.org Furthermore, coumarin-1,2,4-triazole hybrids have been investigated for their insecticidal effects against Drosophila melanogaster, with one derivative showing significant potential. mdpi.com Molecular docking studies suggest that the most active of these hybrids likely binds to glutamate-gated chloride channels in insects. mdpi.com

Plant Growth Regulation Research

Certain triazole derivatives function as plant growth regulators (PGRs), primarily by acting as antagonists to gibberellins, a class of plant hormones that promote stem elongation. indexcopernicus.comresearchgate.net By inhibiting gibberellin biosynthesis, these triazoles can reduce shoot growth, leading to more compact and desirable plant architecture in various fruit trees and ornamental plants. researchgate.netoup.com

Paclobutrazol is a well-known triazole derivative used as a plant growth regulator. researchgate.net Its application can lead to reduced vegetative growth, earlier and more intense flowering, and improved fruit set in many crops. researchgate.net Research has also shown that some triazole derivatives can promote root growth. For instance, a novel triazole compound, CGR3, was found to promote root length in both mungbean and wheat by increasing the level of the endogenous hormone indole-3-acetic acid (IAA). hep.com.cn

Role as Nitrification Inhibitors in Agricultural Research

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), can lead to significant nitrogen loss from agricultural soils through leaching and denitrification, contributing to environmental pollution. acs.org Nitrification inhibitors (NIs) are compounds that slow this process, thereby improving nitrogen use efficiency. acs.org

Recent research has identified certain 1,2,3-triazole derivatives as a new and promising class of nitrification inhibitors. acs.orgacs.orgresearchgate.net These compounds have been shown to effectively inhibit the key enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria and archaea. acs.orgacs.org One study highlighted 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) as a superior, irreversible inhibitor of AMO, leading to effective retention of ammonium (B1175870) and suppression of nitrate and nitrous oxide production in various agricultural soils. acs.org Structure-activity relationship studies suggest that the lipophilicity of these triazole derivatives plays a crucial role in their inhibitory activity, with more lipophilic compounds showing higher efficacy. acs.org

Applications in Materials Science and Engineering

The unique electronic properties of the 1,2,4-triazole ring, particularly its electron-deficient nature, have made it a valuable component in the development of advanced materials for electronic and optoelectronic devices. ingentaconnect.com

Electron-Transport and Hole-Blocking Materials

In the field of organic light-emitting diodes (OLEDs), materials with efficient electron transport and hole-blocking capabilities are crucial for achieving high performance. nii.ac.jp The 1,2,4-triazole system has demonstrated excellent properties in this regard. ingentaconnect.comimanagerpublications.com

Triazole derivatives like 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) are widely used as efficient electron-transporting and hole-blocking layers, especially in blue phosphorescent OLEDs (PhOLEDs). ossila.comscirp.org The high triplet energy level of TAZ helps to confine excitons within the emissive layer, enhancing device efficiency. ossila.com The low highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of TAZ facilitate electron injection and transport while effectively blocking holes. ossila.com

Researchers have synthesized various bipolar host materials by combining electron-donating units, such as carbazole, with the electron-accepting 1,2,4-triazole core. osti.gov These bipolar materials exhibit both hole and electron transporting properties, leading to more balanced charge injection and transport within the OLED, which can result in higher efficiency and lower operating voltages. osti.gov For example, bipyridyl-substituted triazole derivatives have been shown to have improved electron-transporting ability while maintaining good hole-blocking properties. nii.ac.jp

Interactive Table: Properties of Triazole-Based Materials in OLEDs

Material Application Key Properties Reference
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) Electron-Transport Layer (ETL), Hole-Blocking Layer (HBL) High triplet energy (2.7 eV), HOMO/LUMO: 6.3/2.7 eV ossila.com
Bipyridyl-substituted triazoles (Bpy-TAZs) ETL, HBL High electron mobility (>10⁻⁴ cm²/Vs), strong hole-blocking nii.ac.jp
2Cz-TAZ-2Cz Bipolar host for red PhOLEDs High thermal stability (Td = 457°C), high current efficiency (12.4 cd/A) osti.gov

Use in Organic Electronics (e.g., OLEDs, PLEDs)

Triazole derivatives are recognized for their electron-transport and hole-blocking properties, which are attributed to their electron-deficient nature. researchgate.net This characteristic makes them valuable in the fabrication of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). researchgate.net

In the construction of OLEDs, triazole-based compounds have been utilized as electron transport materials (ETMs). acs.org For instance, a 1,2,4-triazole compound was one of the early materials demonstrated as an ETM in multilayer OLEDs. acs.org These materials facilitate the transport of electrons and can also act as effective hole blockers, preventing holes from reaching the cathode and thus enhancing device efficiency. acs.org The electron affinity (EA) of certain triazole derivatives is situated between that of oxadiazoles (B1248032) and triazines, positioning them as suitable candidates for ETMs. acs.org

A specific aromatic 1,2,4-triazole derivative, TAZS, linked with three peripheral trihydroxy tert-butyl groups, has been synthesized and successfully applied as a hole-buffering layer (HBL) in PLEDs. scirp.orgsemanticscholar.org This material is amorphous and can be deposited as a homogeneous film via spin-coating. scirp.orgsemanticscholar.org The introduction of a TAZS layer between the hole-injecting layer and the emissive layer has been shown to significantly enhance device performance. scirp.orgsemanticscholar.org For example, a PLED with a 16 nm TAZS layer exhibited a maximum luminance of 19,046 cd/m² and a maximum current efficiency of 4.08 cd/A, a substantial improvement over devices without the TAZS layer. scirp.orgsemanticscholar.org The hole-buffering capability of TAZS is attributed to its electron-withdrawing triazolyl core, which obstructs the transport of holes, leading to a more balanced charge recombination in the emissive layer. scirp.orgsemanticscholar.org

Furthermore, aryl-substituted triazoles are employed as host materials for phosphorescent dopants in the emissive layer of OLEDs. google.com The triplet state energy level of the triazole host must be higher than that of the emissive phosphorescent dopant to ensure efficient energy transfer and light emission. google.com

Table 1: Performance of a PLED with and without a TAZS Hole-Buffering Layer

Device Configuration Maximum Luminance (cd/m²) Maximum Current Efficiency (cd/A)
Without TAZS 8,484 2.13
With 16 nm TAZS 19,046 4.08

Data sourced from scirp.orgsemanticscholar.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The triazole ring is a versatile ligand in coordination chemistry, capable of forming complexes with a variety of metal ions, leading to the synthesis of coordination polymers and metal-organic frameworks (MOFs). tennessee.educhemijournal.com These materials have applications in areas such as gas storage and catalysis. chemijournal.com

A notable example involves the use of 1,2,4-triazole derivatized amino acids as precursors for designing 1D coordination polymers, 2D chiral helicates, and 3D MOFs. dntb.gov.uamdpi.com For instance, the solvothermal reaction of 4H-1,2,4-triazol-4-yl acetic acid (HL2) with Cadmium chloride (CdCl2) can yield a 1D coordination polymer, [Cd(HL2L2)Cl]·2H2O (2). mdpi.com In this structure, each cadmium atom is octahedrally coordinated by chloride atoms and nitrogen atoms from four different ligands. mdpi.com The bridging of neighboring cadmium centers by one μ-chloride and two μ-N1,N2-1,2,4-triazole units results in the 1D chain. mdpi.com

The versatility of triazole derivatives in MOF construction is further demonstrated by the synthesis of two architecture-correlated Zn(II) and Cd(II) MOFs using the tri-triazole ligand, 4-amino-3,5-bis-(1H-1,2,4-triazole)-1,2,4-triazole (H2L). tandfonline.com These MOFs, [ZnL]·3H2O (1) and [CdL]·H2O (2), exhibit three-dimensional architectures with interesting solid-state fluorescence properties. tandfonline.com The fluorescence emission is attributed to intra-ligand transitions, with the zinc-based MOF showing an additional strong emission peak at 516 nm, a feature absent in the cadmium-based MOF, suggesting a strong influence of the architectural features and coordination configurations on the photophysical properties. tandfonline.com

The ability of the triazole ring to act as a linker has also been exploited in creating "breathing" MOFs, where the framework exhibits dynamic structural changes in response to external stimuli. tennessee.edu By using a bis-triazole linker with a rotating central moiety, researchers have demonstrated controlled gate-opening effects. tennessee.edu

Table 2: Structural and Property Comparison of two MOFs from a Tri-triazole Ligand

Complex Formula Crystal System Space Group Emission Maxima (λex = 330 nm)
1 [ZnL]·3H2O Orthorhombic Pbca 382 nm, 516 nm
2 [CdL]·H2O Monoclinic P21/n 393 nm

Data sourced from tandfonline.com

Photostabilizer Research in Polymer Science

Triazole derivatives have been investigated as effective photostabilizers for polymers like polystyrene (PS). gsconlinepress.comresearchgate.netgsconlinepress.com The degradation of polymers upon exposure to UV radiation is a significant issue, and additives that can absorb UV light and dissipate the energy harmlessly are of great interest. gsconlinepress.comresearchgate.net

Heterocyclic compounds containing a triazole ring are considered strong candidates for photostabilizers. gsconlinepress.comresearchgate.net Research has shown that the addition of certain triazole derivatives to polystyrene films can significantly enhance their photostability. mdpi.com For example, a study involving 4-(4-substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols demonstrated that these compounds, when incorporated into polystyrene films at a concentration of 0.5% by weight, effectively protected the polymer from photodegradation upon irradiation. mdpi.com

The mechanism of photostabilization by these triazole derivatives is believed to involve two primary pathways. mdpi.com Firstly, the heterocyclic and aryl moieties within the triazole derivative can directly absorb harmful UV radiation and dissipate it as heat. mdpi.com Secondly, they can act as radical scavengers, neutralizing the reactive radical species that are formed during the photo-oxidation of the polymer and thus preventing further degradation. mdpi.com The effectiveness of a synthesized triazole derivative as a photostabilizer for polystyrene has been confirmed by monitoring weight loss after prolonged exposure to UV light. gsconlinepress.comresearchgate.net

Corrosion Inhibition Studies

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govnih.govmdpi.com Their efficacy is attributed to the presence of heteroatoms (nitrogen, sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective film. nih.govmdpi.com This adsorption can be either physical, chemical, or a combination of both. nih.govrsc.org

A number of studies have reported high inhibition efficiencies for various triazole derivatives. For instance, two novel triazole derivatives, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2], demonstrated inhibition efficiencies of 95.3% and 95.0%, respectively, for mild steel in 1.0 M HCl at a concentration of 1.0 × 10−3 M. rsc.org These compounds act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. nih.govrsc.org

Another study investigated the corrosion inhibition properties of 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) for mild steel in 1.0 M HCl. mdpi.com This compound exhibited excellent corrosion protection, reaching an efficiency of 97% at 303 K. mdpi.com The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm. rsc.orgresearchgate.net The comparative effectiveness of different triazole derivatives has also been explored, with findings suggesting that derivatives can offer enhanced inhibition performance compared to the parent triazole. mdpi.comresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Selected Triazole Derivatives on Mild Steel in HCl

Inhibitor Concentration (M) Inhibition Efficiency (%) Reference
[Tria-CO2Et] 1.0 × 10⁻³ 95.3 rsc.org
[Tria-CONHNH2] 1.0 × 10⁻³ 95.0 rsc.org
EMTP Not specified 97.0 (at 303 K) mdpi.com

Applications in Energy Storage and Conversion (e.g., Solar Cells, Supercapacitors)

The development of efficient energy storage and conversion systems, such as solar cells and supercapacitors, is a critical area of research. rsc.org Triazole derivatives are emerging as materials with potential applications in this field. While the primary focus has been on other materials like graphene and conducting polymers, the unique properties of triazoles are being explored. rsc.orgmdpi.com

In the context of solar energy, molecular solar thermal (MOST) energy storage systems are being investigated. sigmaaldrich.com These systems rely on molecules that can exist in two isomeric forms, a low-energy form and a high-energy form, with the ability to switch between them upon light absorption and release the stored energy on demand. sigmaaldrich.com While specific "Triazole derivative 2" examples are not detailed, the general class of (hetero)arylazo-1,2,3-triazoles has been identified as a promising class of photoswitches for such applications. sigmaaldrich.com

Integrated solar cell/supercapacitor devices offer a promising solution for both energy conversion and storage. nih.gov These devices combine the light-harvesting capabilities of a solar cell with the energy storage capacity of a supercapacitor in a single unit. nih.govencyclopedia.pub While materials like perovskites, titania, and polypyrrole/reduced graphene oxide are commonly used, the electrochemical properties of triazole derivatives could potentially be leveraged in these integrated systems, for example, as components in the electrolyte or as functional layers. encyclopedia.pub For instance, polymers with high electrochemical activity and stability are sought after as electrode materials or electrolyte substitutes, a role that functionalized triazole-based polymers could potentially fill. nih.gov

Utility as Chemical Biology Probes

Triazole derivatives have proven to be valuable tools in chemical biology, particularly as selective chemical probes for studying biological pathways. nih.gov The 1,2,3-triazole urea (B33335) (1,2,3-TU) scaffold is a versatile platform for developing irreversible inhibitors of serine hydrolases, a large and diverse class of enzymes. nih.gov

By tuning the structure of these 1,2,3-TU inhibitors, researchers have been able to create selective probes for specific enzymes. nih.gov A notable success in this area is the development of selective probes for diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The development of these probes was guided by activity-based protein profiling (ABPP), a powerful technique for assessing enzyme activity and inhibitor selectivity in complex biological systems. nih.gov

The modular nature of the synthesis of these probes allows for the creation of a diverse library of compounds. researchgate.net For example, sulfonyl-triazoles have emerged as a reactive group for the covalent modification of tyrosine residues on proteins through sulfur-triazole exchange (SuTEx) chemistry. researchgate.net This approach has been used to develop cell-active ligands for modulating protein function. researchgate.net The synthesis of these probes often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate the 1,2,3-triazole core. researchgate.net

Furthermore, triazole-modified nucleic acids are being explored for applications in bioorganic and medicinal chemistry. nih.gov The 1,2,3-triazole linkage, being resistant to hydrolysis and biologically stable, can be used as a mimic for the natural phosphodiester backbone in DNA and RNA. nih.gov This allows for the synthesis of artificial nucleic acids with enhanced properties, such as increased resistance to nucleases. nih.gov

Role in Catalysis Research

The unique structural and electronic properties of triazoles have led to their increasing use in the field of catalysis. researchgate.net They can act as ligands for metal catalysts or, in some cases, function as organocatalysts themselves. mdpi.com

A significant area of research is the catalytic synthesis of triazoles themselves, often employing copper or ruthenium catalysts. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.commdpi.com The catalytic cycle involves the formation of a copper acetylide, which then reacts with an azide (B81097) to form a metallacyclic intermediate that ultimately yields the triazole product and regenerates the catalyst. mdpi.com

Recent research has focused on developing more efficient and environmentally friendly catalytic systems. rsc.org This includes the use of nanocatalysts, such as an innovative system composed of iron oxide magnetic nanoparticles functionalized with a copper(I) complex. rsc.org This nanocatalyst is highly efficient for synthesizing triazole derivatives in water, a green solvent, and can be easily recovered and reused due to its magnetic properties. rsc.org This system achieved a reaction efficiency of 95.0% for the synthesis of dntb.gov.uanih.govnih.gov-triazole derivatives. rsc.org

Beyond their synthesis, triazoles are being explored as functional components in catalytic systems. researchgate.net The multiple nitrogen atoms in the triazole ring provide coordination sites for metal ions, making them suitable ligands for a variety of catalytic transformations. researchgate.net The polarized carbon atom in the triazole ring can also participate in non-covalent interactions, such as hydrogen and halogen bonding, which can influence the catalytic activity. researchgate.net

Future Directions and Emerging Research Avenues for Triazole Derivative 2

Rational Design and Synthesis of Advanced Derivatives

The rational design and synthesis of advanced derivatives of "Triazole derivative 2" represent a cornerstone of future research. This approach leverages computational and synthetic chemistry to create novel molecules with enhanced properties.

One promising strategy involves the use of bioisosteric replacements, where parts of the molecule are swapped with other fragments that have similar physical or chemical properties to enhance biological activity. acs.org For instance, replacing a thiazole (B1198619) core with a 1,2,3-triazole ring has been shown to improve antimicrobial efficacy and physicochemical properties in related compounds. rsc.org Researchers are also employing three-dimensional quantitative structure-activity relationship (3D-QSAR) models to guide the synthesis of more potent derivatives. acs.org These computational models help in understanding the relationship between the chemical structure and biological activity, enabling the design of molecules with optimized therapeutic potential. acs.orgnih.gov

Recent synthetic efforts have focused on creating hybrid structures that combine the "this compound" core with other pharmacologically active moieties. tandfonline.com For example, new hybrid compounds of 1,4-disubstituted 1,2,3-triazoles have been synthesized and shown to possess significant antioxidant and anticancer activities. tandfonline.com The "click reaction," a powerful and versatile method, is often employed to link the triazole unit to other molecular fragments, facilitating the creation of diverse chemical libraries. tandfonline.commdpi.com

Table 1: Examples of Rationally Designed Triazole Derivatives and their Potential Applications This table is generated based on data from the text and does not represent a comprehensive list of all possible derivatives.

Derivative Type Design Strategy Potential Application
Phenyltriazole derivatives Replacement of thiazole core with a 1,2,3-triazole ring Anti-MRSA agents rsc.org
2-Ar-1,2,3-triazole hydrazide derivatives 3D-QSAR modeling Fungicides acs.org
1,2,3-Triazole-uracil ensembles "Click" reaction with uracil (B121893) moiety Anti-tumor agents mdpi.com
Diarylmethanol-triazole hybrids "Click" reaction with diarylmethanol Antioxidant, Anticancer tandfonline.com

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

A significant area of future research lies in identifying novel biological targets for "this compound" and elucidating its undiscovered mechanisms of action. While triazoles are known to target enzymes like the fungal 14-α-demethylase (CYP51), there is growing evidence of alternative pathways. nih.govnih.govotago.ac.nz

For instance, recent studies on triazole antifungals have revealed a secondary mechanism of action involving the HMG-CoA reductase enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net Triazole-mediated inhibition of Cyp51 can lead to the accumulation of sterol intermediates, which in turn triggers negative feedback on HMG-CoA reductase. nih.govresearchgate.net This discovery opens up new avenues for understanding and potentially enhancing the efficacy of triazole-based drugs.

Furthermore, researchers are investigating the potential of triazole derivatives to inhibit other crucial enzymes implicated in disease. Molecular docking studies have suggested that certain triazole derivatives could target enzymes like E. coli DNA GyrB and thymidylate kinase, indicating potential antibacterial applications. bohrium.com In cancer research, novel triazole derivatives are being evaluated as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme involved in tumor growth and metastasis. dovepress.com High-throughput screening has also identified 1,2,3-triazole derivatives that can protect pancreatic β-cells from stress-induced death by inhibiting the expression of C/EBP-homologous protein (CHOP). nih.gov

The exploration of these novel targets and mechanisms will be crucial for expanding the therapeutic applications of "this compound" and developing next-generation drugs with improved selectivity and reduced resistance. rsc.orgresearchgate.net

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally friendly synthetic methods. rsc.org For "this compound," future research will prioritize the establishment of green and sustainable synthetic routes to minimize environmental impact.

Key strategies in this area include the use of green solvents, such as water, glycerol, and deep eutectic solvents (DES), to replace hazardous organic solvents. consensus.app Water, in particular, has been successfully used as a solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of triazole synthesis. consensus.app Microwave-assisted synthesis is another green approach that offers benefits like reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. rsc.org

Table 2: Comparison of Conventional and Green Synthetic Methods for Triazoles This table is generated based on data from the text and provides a general comparison.

Feature Conventional Methods Green/Sustainable Methods
Solvents Often hazardous organic solvents (e.g., DMF, DMSO) nih.gov Water, glycerol, deep eutectic solvents (DES) consensus.app
Catalysts Homogeneous catalysts, often requiring harsh conditions Heterogeneous, recyclable nanocatalysts nih.govrsc.org
Energy Source Conventional heating (long reaction times) Microwave irradiation (reduced reaction times) rsc.org
Reaction Type Multi-step synthesis One-pot, multi-component reactions consensus.appnih.gov
Waste Generation Higher Lower, improved atom economy nih.gov

Integration with Nanotechnology and Advanced Materials Science

The integration of "this compound" with nanotechnology and advanced materials science presents exciting opportunities for innovation. nih.gov The unique properties of triazole rings make them excellent candidates for functionalizing nanomaterials, thereby tailoring their properties for specific applications. researchgate.net

Triazole-functionalized nanomaterials are being explored for a variety of uses, including drug delivery, bioimaging, and catalysis. researchgate.net For example, triazole derivatives can be used to modify the surface of nanoparticles, enhancing their stability and biocompatibility for targeted drug delivery systems. researchgate.net The incorporation of triazoles into polymer nanocomposites can also lead to materials with enhanced thermal stability and novel electronic properties. researchgate.net

In the field of materials science, triazole derivatives are being investigated for their potential in creating novel materials with unique characteristics, such as catalysts and corrosion-resistant coatings. wjpsronline.com Their ability to form stable and functional surfaces makes them valuable in nanotechnology applications. wjpsronline.com As research in this area progresses, the synergy between "this compound" and nanotechnology is expected to yield groundbreaking advancements in medicine, electronics, and environmental science. nih.gov

High-Throughput Screening Methodologies in Research

High-throughput screening (HTS) methodologies are becoming increasingly vital in the discovery and optimization of new drug candidates, including derivatives of "this compound". HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. researchgate.net

In the context of "this compound" research, HTS can be employed to screen for inhibitors of specific enzymes or to identify compounds that modulate particular biological pathways. nih.gov For example, HTS has been used to identify 1,2,3-triazole amide derivatives that inhibit the expression of a key protein involved in pancreatic β-cell death. nih.gov

Furthermore, advancements in HTS are being combined with novel synthetic strategies, such as nanomole-scale synthesis, to accelerate the drug discovery process. researchgate.net This allows for the efficient creation and evaluation of large and diverse libraries of triazole derivatives. The development of rapid analytical techniques, such as circular dichroism-based assays, is also crucial for the high-throughput determination of key properties like enantiomeric excess in chiral triazole synthesis. rsc.org The integration of HTS with computational methods, such as virtual high-throughput screening (vHTS), further enhances the efficiency of identifying promising lead compounds for further development. mdpi.compensoft.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-triazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions, such as the treatment of thiols with chloroacetyl chloride followed by recrystallization (e.g., ethanol as a solvent) . Microwave-assisted synthesis has emerged as a time-efficient alternative, reducing reaction times while maintaining high yields (e.g., Mannich base derivatives synthesized in 20–30 minutes) . Optimization of Grignard reactions using THF as a solvent at 75°C has been reported to improve yields (e.g., 58% total yield for epoxiconazole synthesis) . Key factors include temperature control, solvent selection, and catalyst use (e.g., Cu-catalyzed azide-alkyne cycloaddition for triazole motifs) .

Q. How are triazole derivatives screened for biological activity, and what are standard assays for antimicrobial or anticancer evaluation?

  • Methodological Answer : Initial biological screening typically involves in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., colon cancer HCT-116 cells) with IC50 values calculated .
  • Antioxidant : DPPH radical scavenging assays, comparing IC50 to standards like Vitamin C .
    Structural modifications, such as introducing electron-withdrawing/donating substituents (e.g., toluyl or benzaldehyde groups), are critical for activity modulation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) guide the design of triazole derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Used to predict binding interactions with target proteins (e.g., 5lqf protein in colon cancer). For example, triazole derivative 4 showed strong hydrogen bonding and hydrophobic interactions in silico, correlating with in vitro cytotoxicity (IC50 = 65.1 μg/mL) .
  • DFT/TD-DFT : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. In photophysical studies, triazole-substituted pyrenes exhibited tunable fluorescence via substituent effects (e.g., decyl vs. benzyl chains) .
  • QSAR Models : Identify substituent patterns (e.g., 4-amino-5-aryl groups) that enhance urease inhibition or antioxidant capacity .

Q. What strategies resolve contradictions in spectral data assignments for triazole derivatives, particularly in reaction mechanism validation?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR/IR peak assignments) require:

  • Multi-technique validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and X-ray crystallography (e.g., dihedral angles of chlorophenyl rings in single-crystal structures) .
  • Mechanistic re-evaluation : Re-examining reaction pathways (e.g., heterolytic N2-N3 bond cleavage in tetrazepinones leading to triazole derivatives) .
  • Theoretical corroboration : DFT calculations to verify plausible intermediates or tautomeric forms (e.g., thiol-thione tautomerism in Schiff base triazoles) .

Q. How do substituent electronic effects (e.g., electron-withdrawing/donating groups) modulate quorum sensing inhibition in triazole-containing AHL analogs?

  • Methodological Answer : Substituents on phenyl groups significantly impact antagonistic/agonistic activity:

  • Electron-donating groups (e.g., toluyl, II-C) enhance AbaR antagonism (58% inhibition) by stabilizing ligand-receptor interactions .
  • Electron-withdrawing groups (e.g., benzaldehyde, II-D) reduce activity (33% inhibition) due to decreased electron density at the triazole core .
  • Aryl thioethers (e.g., IV-AE) exhibit dual activity (LasR antagonist/AbaR agonist), suggesting divergent binding mechanisms . SAR studies recommend prioritizing aryl thioether substructures for further optimization.

Q. What advanced analytical techniques address challenges in detecting triazole derivative metabolites (TDMs) in complex matrices?

  • Methodological Answer :

  • Hyphenated DMS-MS : Enables rapid separation of structurally similar TDMs (e.g., in plant/animal matrices) with LOQs as low as 0.01 mg/kg .
  • Stability studies : Storage stability data (e.g., TDMs in citrus dried pulp) ensure accurate residue quantification during MRL assessments .
  • Livestock dietary burden models : Estimate TDM exposure thresholds (e.g., 0.004 mg/kg bw/day) to ensure consumer safety .

Specialized Application Questions

Q. How can triazole derivatives be engineered for excitation wavelength-dependent (Ex-De) fluorescence in anti-counterfeiting or biosensing?

  • Methodological Answer : Incorporating ESIPT (excited-state intramolecular proton transfer) motifs enables dual emission (e.g., 526 nm and 593 nm under varying excitation). Key steps:

  • Synthetic design : Introduce substituents (e.g., 1-decyl-1,2,3-triazole) to stabilize excimer formation and ESIPT pathways .
  • Application testing : Embed derivatives in QR codes or test strips for humidity/amine sensing (e.g., food spoilage detection) .

Q. What role do triazole-3-thione derivatives play in corrosion inhibition, and how are their mechanisms validated experimentally/theoretically?

  • Methodological Answer :

  • Electrochemical assays : Polarization resistance and EIS measurements in acidic media (e.g., 1.0 M HCl) quantify inhibition efficiency (>80% for alkylated triazoles) .
  • Theoretical modeling : MD simulations and Fukui indices identify adsorption sites (e.g., sulfur atoms in thione groups) on steel surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.